molecular formula C12H22ClNO2 B1471230 3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride CAS No. 2098045-27-1

3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride

Cat. No. B1471230
CAS RN: 2098045-27-1
M. Wt: 247.76 g/mol
InChI Key: OQIZNWJSVWPILZ-UHFFFAOYSA-N
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Description

The compound “3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride” is a complex organic molecule. It contains a tetrahydro-2H-pyran ring, which is a six-membered ring with one oxygen atom, and an 8-azabicyclo[3.2.1]octane, which is a bicyclic structure with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a bicyclic structure and a pyran ring, which are connected by an ether linkage. The presence of the hydrochloride indicates that the compound is likely a salt, with the chloride ion balancing a positive charge somewhere on the organic molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The ether linkage might be susceptible to cleavage under acidic or basic conditions. The bicyclic structure could potentially undergo ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .

Scientific Research Applications

Synthesis of 2H-Pyrans

The compound contains a 2H-pyran ring, which is a structural motif present in many natural products . This ring is a strategic key intermediate in the construction of many of these structures . The synthesis of 2H-pyrans has been a topic of recent advances in scientific research .

Use in Heterocycle Synthesis

The compound could potentially be used in the synthesis of heterocycles . Heterocycles are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

Potential Histone Deacetylase (HDAC) Inhibitors

It may be used in the synthesis of potential histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that interfere with the function of histone deacetylase, and are being studied as potential cancer treatments .

Use in Cosmetics

The compound Tetrahydropyranyloxy Phenol, which is structurally similar to the compound , has been used in cosmetics . However, it’s important to note that the European Union has recently amended the requirements for the use of this compound in cosmetic products .

Use in [3 + 3] Annulation

The compound could potentially be used in the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate . This is a type of chemical reaction used in the synthesis of complex organic compounds .

Use in the Synthesis of Stable Molecules

The compound could potentially be used in the synthesis of stable molecules, such as 2,4,5,6-tetrasubstituted 2HPs . These stable molecules have a broad spectrum of biological activities and a widespread representation in higher plants .

Mechanism of Action

Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s biologically active, it could interact with various enzymes or receptors in the body, but this would need to be determined experimentally .

Safety and Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties. It could be of interest in medicinal chemistry if it shows biological activity, or in materials science if it has unique physical properties .

properties

IUPAC Name

3-(oxan-4-yloxy)-8-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-2-10-8-12(7-9(1)13-10)15-11-3-5-14-6-4-11;/h9-13H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIZNWJSVWPILZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)OC3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride
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3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride
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3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 4
3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 5
3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride
Reactant of Route 6
3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride

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